4-Propoxy-N-(5-quinolinyl)benzamide is an organic compound that belongs to a class of chemical entities known for their diverse biological activities. This compound features a quinoline moiety, which is often associated with pharmacological properties, particularly in the realm of cancer treatment and enzyme inhibition. The structure of 4-propoxy-N-(5-quinolinyl)benzamide suggests potential applications in medicinal chemistry, specifically as a therapeutic agent targeting various biological pathways.
The compound can be synthesized through various chemical reactions, often involving quinoline derivatives and benzamide precursors. It is essential to note that compounds with similar structures have been explored in scientific literature for their biological activities, including their roles as inhibitors of specific enzymes like DNA methyltransferases and protein kinases .
4-Propoxy-N-(5-quinolinyl)benzamide is classified as an amide due to the presence of the amide functional group (–C(=O)N–) and falls under the broader category of quinoline derivatives. Its classification highlights its potential as a bioactive molecule with applications in pharmacology.
The synthesis of 4-propoxy-N-(5-quinolinyl)benzamide typically involves several synthetic steps, including the formation of the quinoline ring and subsequent modification to introduce the propoxy and benzamide groups.
The synthesis may involve:
The molecular structure of 4-propoxy-N-(5-quinolinyl)benzamide can be represented as follows:
This formula indicates that the compound consists of:
Key structural data include:
4-propoxy-N-(5-quinolinyl)benzamide can undergo various chemical reactions typical for amides and quinolines:
The reactions are generally facilitated by:
The mechanism of action for 4-propoxy-N-(5-quinolinyl)benzamide, particularly in biological contexts, often involves its interaction with specific target proteins or enzymes:
Studies suggest that modifications in structural components significantly influence binding affinity and specificity towards targets like DNA methyltransferases .
Relevant data regarding melting point, boiling point, and spectral properties (NMR, IR) would provide deeper insights into its physical characteristics but are not universally available .
4-propoxy-N-(5-quinolinyl)benzamide has potential applications in several scientific fields:
4-Propoxy-N-(5-quinolinyl)benzamide belongs to the benzamide-quinoline hybrid chemical class, characterized by a benzamide core linked to a quinoline heterocycle via an amide bond. Its systematic IUPAC name, 4-propoxy-N-(quinolin-5-yl)benzamide, reflects the propoxy-substituted benzoyl group attached to the 5-amino position of quinoline. Alternative naming conventions include N-(quinolin-5-yl)-4-propoxybenzamide or positional synonyms like N-(8-propoxyquinolin-5-yl)benzamide when substituents vary on the quinoline ring [1]. The compound is cataloged under identifiers such as Compound ID: D468-1495 in chemical databases, with a molecular formula of C₂₂H₂₄N₂O₃ and a molecular weight of 364.44 g/mol [1].
Table 1: Nomenclature and Identifiers
Classification | Identifier |
---|---|
IUPAC Name | 4-Propoxy-N-(quinolin-5-yl)benzamide |
Synonyms | 4-Propoxy-N-(5-quinolinyl)benzamide; N-(Quinolin-5-yl)-4-propoxybenzamide |
Molecular Formula | C₂₂H₂₄N₂O₃ |
Molecular Weight | 364.44 g/mol |
CAS Registry | Not specified in sources |
ChemDiv ID | D468-1495 |
The compound integrates three modular domains:
The propoxy group contributes to moderate lipophilicity, evidenced by a calculated logP of 4.88, which is within the optimal range for membrane permeability [1]. The molecule’s hydrogen-bonding capacity includes five acceptors (quinoline N, amide O, three ether O) and one donor (amide N–H), with a polar surface area of 47.1 Ų, balancing solubility and cellular uptake [1].
Table 2: Structural and Physicochemical Properties
Feature | Property | Role |
---|---|---|
Amide bond | Planar C(=O)NH linkage | Hydrogen bonding; conformational stability |
Propoxy group | –OCH₂CH₂CH₃ at benzamide para | Lipophilicity enhancement (logP 4.88) |
Quinoline nitrogen | Basic N in heterocycle | Hydrogen-bond acceptor; π-stacking |
Molecular Weight | 364.44 g/mol | Adherence to "drug-like" criteria |
Polar Surface Area | 47.1 Ų | Modulates solubility/bioavailability |
The design of 4-propoxy-N-(5-quinolinyl)benzamide stems from two evolutionary pathways in medicinal chemistry:
Quinoline-Based Therapeutics
Quinolines emerged as privileged scaffolds due to their target versatility. Early applications included antimalarials (e.g., chloroquine), but research expanded to antimicrobial and anticancer agents. For example, bis-quinoline compounds like NSC 12155 were identified as inhibitors of anthrax lethal factor (LF) through high-throughput screening. Optimization efforts focused on desymmetrizing such structures to improve drug-like properties, leading to analogs with quinoline-benzamide architectures [9]. The quinoline moiety’s role in disrupting protein-protein interactions (PPIs) and enzyme active sites (e.g., zinc metalloproteases) made it attractive for toxin inhibition and kinase modulation [7].
Benzamide Derivatives in Drug Discovery
Benzamides gained traction as kinase inhibitors and epigenetic modulators. Notable examples include SB431542, a TGF-β receptor kinase inhibitor bearing a benzamide-imidazole core, where the carboxamide group forms critical hydrogen bonds with Asp351 and Asn338 residues [2]. Patents such as US9296732B2 and CA2403600A1 highlighted substituted benzamides for targeting renal carcinoma or pain receptors, underscoring the scaffold’s adaptability [4] [5]. Hybridization of benzamides with heterocycles like quinolines aimed to merge target affinity with metabolic stability, addressing limitations of peptide-based inhibitors.
Rational Design of Hybrids
The fusion of benzamide and quinoline motifs represents a rational strategy to create proteomimetics. Oligo-benzamide peptidomimetics (e.g., WO2008112939A2) demonstrated efficacy in mimicking α-helical domains of proteins, disrupting PPIs implicated in cancer and fibrosis [6] [8]. 4-Propoxy-N-(5-quinolinyl)benzamide exemplifies this approach, where the propoxy group fine-tunes bioavailability, and the amide linker enables mimicry of peptide backbone interactions. Synthetic advances, such as Staudinger reductions of azidoquinolines and amide coupling (as in Scheme 1 of anthrax inhibitor studies), facilitated efficient production of this hybrid class [9].
Table 3: Key Medicinal Chemistry Milestones for Benzamide-Quinoline Hybrids
Year/Patent | Development | Therapeutic Relevance |
---|---|---|
Pre-2010 | Bis-quinoline LF inhibitors (NSC 12155) | Anthrax toxin inhibition |
2013 (Serova et al.) | Galunisertib (LY2157299) TGF-β inhibitor | Antifibrotic applications |
US9296732B2 (2016) | Substituted benzamides | Renal cancer targeting |
CA2403600A1 (2001) | Quinolinyl-benzamide analgesics | Pain management via CNS receptors |
WO2008112939A2 (2008) | Oligo-benzamide proteomimetics | PPI disruption in oncology |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3